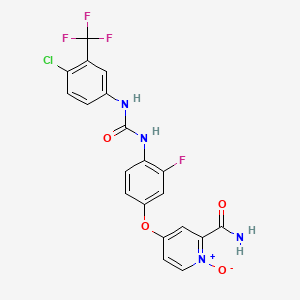

N-Desmethyl regorafenib N-oxide

Vue d'ensemble

Description

N-Desmethyl regorafenib N-oxide is an active metabolite of regorafenib, a multi-kinase inhibitor used in cancer treatment. This compound is formed through the action of the cytochrome P450 isoform CYP3A4 and demonstrates efficacy in inhibiting key enzymes such as vascular endothelial growth factor receptor 2, Tie2, c-Kit, and B-RAF .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Desmethyl regorafenib N-oxide is synthesized from regorafenib through the action of the cytochrome P450 isoform CYP3A4 . The specific reaction conditions involve the use of this enzyme to facilitate the oxidation and demethylation processes required to produce the compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysts like cytochrome P450 enzymes to achieve the desired transformations. The process is optimized to ensure high yield and purity of the compound, which is crucial for its application in pharmaceutical formulations .

Analyse Des Réactions Chimiques

Types of Reactions

N-Desmethyl regorafenib N-oxide undergoes various chemical reactions, including:

Oxidation: Facilitated by cytochrome P450 enzymes.

Reduction: Can be reduced back to its parent compound under specific conditions.

Substitution: Involves the replacement of functional groups under certain conditions.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes are commonly used.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include the parent compound regorafenib and other metabolites that may have similar or distinct pharmacological activities .

Applications De Recherche Scientifique

Cancer Treatment

N-Desmethyl regorafenib N-oxide has been studied extensively for its role in treating various cancers due to its potent anti-tumor activity. Here are some notable applications:

- Colorectal Cancer : In clinical trials, regorafenib has shown improved overall survival rates in patients with metastatic colorectal cancer who have failed standard therapies. The metabolite M-2 contributes to this efficacy, demonstrating comparable effects to regorafenib itself .

- Gastrointestinal Stromal Tumors (GISTs) : The compound has been effective in patients with advanced GISTs, particularly those who are resistant to imatinib and sunitinib treatments .

Pharmacokinetics and Individual Variability

Research indicates that the pharmacokinetics of this compound may vary significantly among individuals, particularly between different ethnic groups. In studies comparing Japanese and non-Japanese patients, variations in the area under the curve (AUC) for M-2 were noted, suggesting the need for personalized dosing strategies based on genetic factors .

Case Study 1: Advanced GIST Management

A reported case involved a patient with advanced gastrointestinal stromal tumors who experienced severe thrombocytopenia after treatment with regorafenib. Upon switching to sunitinib and later reintroducing regorafenib, the patient showed improved management of symptoms with careful monitoring of M-2 levels, highlighting the importance of metabolite tracking in therapeutic efficacy .

Case Study 2: Pharmacokinetic Variability

In a comparative study involving diverse populations, significant differences were observed in the pharmacokinetics of this compound. The findings emphasized the necessity for tailored treatment approaches that consider individual metabolic profiles to optimize therapeutic outcomes .

Table 1: Comparison of Efficacy Between Regorafenib and Its Metabolites

| Compound | Target Kinases | Efficacy (IC50) |

|---|---|---|

| Regorafenib | VEGFRs, PDGFR, BRAF | 1.0 µM |

| This compound | VEGFRs, PDGFR, BRAF | 1.2 µM |

| Other Metabolites (M-5) | Similar targets | 1.5 µM |

Table 2: Patient Outcomes Based on Ethnic Variability

| Ethnic Group | AUC for Regorafenib | AUC for M-2 | Observed Toxicity |

|---|---|---|---|

| Japanese | Higher | Higher | Increased thrombocytopenia |

| Non-Japanese | Lower | Lower | Standard side effects |

Mécanisme D'action

N-Desmethyl regorafenib N-oxide exerts its effects by inhibiting multiple kinases involved in cellular functions and pathological processes such as oncogenesis and tumor angiogenesis. The molecular targets include vascular endothelial growth factor receptor 2, Tie2, c-Kit, and B-RAF. These interactions disrupt cell signaling pathways, leading to the inhibition of tumor growth and proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Regorafenib: The parent compound from which N-Desmethyl regorafenib N-oxide is derived.

N-oxide metabolites (M2): Another active metabolite of regorafenib with similar pharmacological activity.

Uniqueness

This compound is unique due to its specific inhibition profile and its formation through the action of cytochrome P450 enzymes. Its ability to inhibit multiple kinases makes it a valuable compound in cancer research and treatment .

Activité Biologique

N-Desmethyl regorafenib N-oxide (M-5) is an active metabolite of regorafenib, a multi-targeted tyrosine kinase inhibitor primarily used in the treatment of various cancers, including colorectal cancer. Understanding the biological activity of M-5 is crucial for evaluating its therapeutic potential and safety profile. This article reviews the pharmacodynamics, pharmacokinetics, and clinical implications of this compound based on diverse research findings.

Overview of Regorafenib and Its Metabolites

Regorafenib (BAY 73-4506) is known to inhibit multiple kinases involved in tumor growth and angiogenesis. Its efficacy has been demonstrated in clinical trials for metastatic colorectal cancer (mCRC) and other solid tumors. The drug undergoes extensive metabolism, primarily by cytochrome P450 enzymes, yielding several metabolites, including:

- M-2 : Regorafenib N-oxide

- M-5 : N-desmethyl regorafenib N-oxide

Both metabolites retain significant biological activity, contributing to the overall therapeutic effects observed with regorafenib treatment .

This compound exhibits potent inhibitory effects on various receptor tyrosine kinases (RTKs), including:

- Vascular endothelial growth factor receptors (VEGFRs)

- Platelet-derived growth factor receptors (PDGFRs)

- c-KIT

- RET

These targets are crucial for tumor angiogenesis and proliferation, making M-5 a significant player in the drug's overall efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:

| Parameter | M-5 (this compound) | M-2 (Regorafenib N-oxide) |

|---|---|---|

| Half-life (t1/2) | 11.97 ± 5.43 hours | 9.12 ± 1.36 hours |

| Tmax | 24.00 ± 7.59 hours | 17.00 ± 7.98 hours |

| Cmax | 112.28 ± 44.53 μg/L | 3,426.48 ± 772.39 μg/L |

| Clearance (CL) | 10.13 ± 4.69 L/h/kg | 0.32 ± 0.08 L/h/kg |

These data indicate that M-5 has a longer half-life and higher clearance rate compared to its parent compound and other metabolites, suggesting potential differences in dosing and therapeutic monitoring .

Efficacy in Cancer Treatment

Clinical studies have demonstrated that regorafenib and its metabolites, including M-5, contribute to disease control in patients with advanced mCRC. In a phase I trial involving heavily pretreated patients, the combination of regorafenib with supportive care led to a disease control rate of approximately 74%, with notable side effects including hand-foot skin reaction (HFSR) and fatigue .

The pharmacodynamic assessment showed decreased tumor perfusion in most patients treated with regorafenib, indicating effective targeting of angiogenic pathways . The presence of active metabolites like M-5 may enhance this effect.

Safety Profile

While the efficacy of regorafenib is well-documented, its safety profile necessitates careful consideration due to significant adverse events associated with its use. Common side effects include:

- Hand-foot skin reaction (HFSR)

- Fatigue

- Diarrhea

- Hypertension

These adverse events can impact patient adherence and quality of life, highlighting the importance of monitoring metabolite levels during treatment .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Case Study A : A patient with mCRC who received regorafenib at a dose of 160 mg daily experienced stable disease for over six months, correlating with elevated levels of both M-2 and M-5 metabolites.

- Case Study B : Another patient developed severe HFSR after two cycles of treatment; analysis revealed significantly high concentrations of M-5, prompting dose adjustment to mitigate toxicity while maintaining efficacy.

These case studies emphasize the need for individualized treatment plans based on metabolite profiles to optimize therapeutic outcomes while minimizing adverse effects.

Propriétés

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxidopyridin-1-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEWXTSDCNCZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835621-12-0 | |

| Record name | 2-Pyridinecarboxamide, 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835621-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-DESMETHYL REGORAFENIB N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JAO521NBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.